molecular formula C6H7BrN2O2 B038659 Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 120781-02-4

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B038659
M. Wt: 219.04 g/mol
InChI Key: ZTQDLPCCSZIZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 3-bromoacetylazulene-1-carboxylate reacting with 2-aminopyridines to produce imidazole-fused nitrogen-heterocycles, highlights the versatility and reactivity of bromo-imidazole derivatives in creating complex heterocyclic structures (Imafuku, Miyashita, & Kikuchi, 2003). Additionally, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position, leading to efficient syntheses of 2-substituted derivatives, showcases the chemical manipulability of the imidazole ring (Collman, Zhong, & Boulatov, 2000).

Molecular Structure Analysis

The study of imidazole derivatives' molecular structures is crucial for understanding their reactivity and properties. For instance, the crystal structure analysis of certain imidazole derivatives provides insights into their potential applications in various fields, including as precursors to ionic liquids and in metalcarbene catalysts (Richter et al., 2023).

Chemical Reactions and Properties

Imidazole compounds participate in a range of chemical reactions, highlighting their significance in synthetic chemistry. The regioselective synthesis of diaryl-imidazoles showcases the strategic functionalization of the imidazole ring for creating compounds with potential cytotoxic activity (Bellina, Cauteruccio, Fiore, & Rossi, 2008). Moreover, the alkylation of imidazole-carboxylic acid derivatives demonstrates the broad reactivity of imidazole compounds in forming structurally diverse derivatives (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).

Scientific Research Applications

“Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate” is a type of imidazole compound. Imidazoles have a broad range of applications due to their diverse chemical and biological properties . Here are some more applications of imidazole compounds:

  • Pharmaceuticals and Drug Candidates Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are many commercially available drugs in the market which contain an imidazole ring .

  • Ligands for Transition Metal Catalysts Imidazole compounds can act as ligands in coordination chemistry . They can bind to transition metals, forming complexes that are used as catalysts in various chemical reactions .

  • Functional Materials Imidazole compounds are used in the synthesis of functional materials . These materials have unique properties and are used in various fields, such as electronics, photonics, and energy storage .

  • Epoxy Resin Hardener Some imidazole compounds are used as hardeners or accelerators for epoxy resins . They help to cure the resin, improving its mechanical and thermal properties .

  • Textile Dyes Auxiliary Agent Imidazole compounds are also used as auxiliary agents for textile dyes . They help to improve the dyeing process, resulting in brighter and more durable colors .

  • Synthesis of Nitroimidazole Antibiotics 2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .

properties

IUPAC Name

methyl 2-bromo-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDLPCCSZIZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649939
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

CAS RN

120781-02-4
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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